Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(1,3-dioxo-4H-pyrrolo[1,2-a]pyrazin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-16-8(13)5-7-10(15)11-9(14)6-3-2-4-12(6)7/h2-4,7H,5H2,1H3,(H,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPKUMVHMDDLOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NC(=O)C2=CC=CN12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate typically involves a multi-step process. One common method includes the following steps :
Cross-coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the final product.
Industrial Production Methods
the described synthetic route can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Biological Activities
Preliminary studies have indicated that methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate may exhibit:
- Antimicrobial Properties : Investigations into its efficacy against various bacterial strains suggest potential as an antimicrobial agent.
- Anticancer Properties : The compound's mechanism of action may involve interactions with specific enzymes or receptors that modulate cellular pathways related to cancer progression.
Synthesis and Chemical Transformations
The synthesis of this compound typically involves multi-step processes that can be optimized for larger-scale production. The ability to undergo various chemical transformations enhances its utility in synthetic chemistry and medicinal applications.
Interaction Studies
Research into the binding affinities of this compound focuses on its interactions with molecular targets. This includes:
- Enzyme Inhibition : Studies aimed at understanding how the compound inhibits specific enzymes linked to disease pathways.
Therapeutic Development
The compound has potential therapeutic applications in:
- Cancer Treatment : Due to its anticancer properties.
- Infectious Disease Management : As a potential antimicrobial agent.
Case Study 1: Anticancer Activity
A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through specific signaling pathways.
Case Study 2: Antimicrobial Efficacy
Research highlighted the compound's effectiveness against resistant bacterial strains. The studies focused on its mode of action involving disruption of bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: Similar structure with different functional groups.
2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic acid: Shares some structural similarities but differs in the core ring system
Uniqueness
Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate is unique due to its specific arrangement of functional groups and the presence of the pyrrolo[1,2-a]pyrazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, and antioxidant activities.
Chemical Structure and Properties
- Molecular Formula : C10H10N2O4
- CAS Number : 1059195-96-8
- Molecular Weight : 218.20 g/mol
The compound features a tetrahydropyrrolo[1,2-a]pyrazine core, which is known for its diverse biological activities. The presence of dioxo and acetate groups enhances its reactivity and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 2-(1,3-dioxo...) | HepG2 | 5.0 | |
| Methyl 2-(1,3-dioxo...) | MCF-7 | 6.5 |
The IC50 values indicate that the compound is more potent against HepG2 cells compared to MCF-7 cells. This selectivity suggests that further investigations could lead to the development of targeted therapies.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has demonstrated effectiveness against various microbial strains.
Antimicrobial Efficacy Table
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 18 | 16 |
These results indicate that methyl 2-(1,3-dioxo...) exhibits significant antimicrobial activity, particularly against Candida albicans and Staphylococcus aureus .
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals has been evaluated using various assays.
Antioxidant Activity Results
In vitro assays such as DPPH and ABTS were employed to assess the radical scavenging activity:
These findings suggest that methyl 2-(1,3-dioxo...) possesses potent antioxidant capabilities comparable to established antioxidants like vitamin C.
Conclusion and Future Directions
This compound shows promising biological activities including anticancer, antimicrobial, and antioxidant effects. These properties warrant further exploration through in vivo studies and clinical trials to fully understand its therapeutic potential.
Future research should focus on:
- Mechanistic studies to elucidate the pathways involved in its biological activities.
- Development of derivatives with enhanced potency and selectivity.
- Clinical trials to evaluate safety and efficacy in humans.
Q & A
Q. Advanced Methodology
- Catalyst Selection : Iridium catalysts (e.g., [Ir(COD)Cl]2 with chiral phosphine ligands) enable ee values up to 96% .
- Additives : Cesium carbonate enhances conversion and suppresses racemization by stabilizing intermediates .
- Pressure/Temperature : Higher H2 pressure (e.g., 50–100 bar) and controlled temperatures (25–40°C) improve enantioselectivity .
Example : Zhou et al. achieved 95% ee using Ir catalysts and optimized pressure (80 bar H2) .
What strategies are effective in preventing racemization during the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives?
Q. Advanced Mitigation Approaches
- Base Selection : Weak bases (e.g., Cs2CO3) minimize epimerization during hydrogenation .
- Low-Temperature Workup : Quenching reactions at 0°C reduces thermal racemization .
- Monitoring : Periodic chiral HPLC or polarimetry tracks ee during synthesis .
How does the choice of catalyst system influence the diastereoselectivity in the hydrogenation of pyrrolo[1,2-a]pyrazinium salts?
Q. Advanced Catalyst Design
- Ligand Effects : Bulky phosphine ligands (e.g., Segphos) favor trans-diastereomers due to steric hindrance .
- Solvent Polarity : Polar solvents (e.g., MeOH) stabilize charged intermediates, improving diastereoselectivity ratios (up to 10:1) .
- Substitution Patterns : Electron-withdrawing groups on the pyrazinium salt enhance substrate-catalyst interactions, increasing selectivity .
What are the common side reactions or byproducts encountered in the domino aza-Claisen rearrangement/cyclization approach, and how can they be mitigated?
Q. Advanced Troubleshooting
How can spectroscopic and chromatographic methods be applied to characterize the stereochemical purity of this compound?
Q. Basic Characterization Techniques
- Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol gradients to determine ee .
- <sup>1</sup>H/<sup>13</sup>C NMR : Diastereotopic protons (e.g., CH2 groups) split into multiplets, confirming stereochemistry .
- X-ray Crystallography : Resolves absolute configuration (e.g., monoclinic P21/c crystals) .
What computational or modeling approaches are utilized to predict the bioactivity of tetrahydropyrrolo[1,2-a]pyrazine derivatives as HDAC inhibitors?
Q. Advanced Modeling Strategies
- Homology Modeling : Predicts HDAC6 binding by aligning with known inhibitors (e.g., And63 with IC50 = 33 nM) .
- Molecular Dynamics : Simulates hydrophobic interactions between the fused pyrrolo-pyrazine ring and HDAC6’s channel .
- QSAR : Correlates substituent electronegativity (e.g., Cl or CF3 groups) with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
